molecular formula C7H7NO6S B1265887 5-Amino-3-sulfosalicylic acid CAS No. 6201-87-2

5-Amino-3-sulfosalicylic acid

Cat. No.: B1265887
CAS No.: 6201-87-2
M. Wt: 233.2 g/mol
InChI Key: MLPWLRUWQJVULT-UHFFFAOYSA-N
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Description

5-Amino-3-sulfosalicylic acid: is an organic compound characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a salicylic acid core. This compound is known for its brown powder appearance and is utilized in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary target of 5-Amino-3-sulfosalicylic acid, also known as Aminosalicylic acid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis in humans. The compound acts as an anti-mycobacterial agent, preventing the multiplication of bacteria without destroying them .

Mode of Action

Aminosalicylic acid inhibits the synthesis of folic acid . It binds to pteridine synthetase , a key enzyme involved in the first step of folic acid synthesis, with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, slowing down cell growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis is a crucial aspect of the compound’s action. Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids, which are vital for bacterial growth and multiplication . By inhibiting folic acid synthesis, the compound disrupts these biochemical pathways, leading to a slowdown in bacterial growth .

Pharmacokinetics

Sulfasalazine is separated in the large intestine by bacteria containing the enzyme azoreductases . This process allows for the transport of the compound to the colon .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved through the disruption of folic acid synthesis, which is crucial for bacterial cell growth . The compound’s action results in a bacteriostatic effect, preventing the multiplication of bacteria without destroying them .

Action Environment

This compound may be sensitive to prolonged exposure to air and is insoluble in water . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-sulfosalicylic acid can change over time due to factors such as stability and degradation. This compound is known to be sensitive to prolonged exposure to air, which can lead to degradation and loss of activity . Therefore, it is important to store this compound under appropriate conditions to maintain its stability. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure. For instance, short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can have toxic or adverse effects, including irritation of the skin, eyes, and mucous membranes . Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental, leading to cellular damage and impaired function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-sulfosalicylic acid typically involves the sulfonation of salicylic acid followed by the introduction of an amino group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-sulfosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-2-hydroxy-3-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPWLRUWQJVULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6S
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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DSSTOX Substance ID

DTXSID0024507
Record name 5-Amino-3-sulfosalicylic acid
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Molecular Weight

233.20 g/mol
Source PubChem
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Physical Description

5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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CAS No.

6201-87-2
Record name 5-AMINO-3-SULFOSALICYLIC ACID
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 5-Amino-2-hydroxy-3-sulfobenzoic acid
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Record name Salicylic acid, 5-amino-3-sulfo-
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Record name 5-Amino-3-sulfosalicylic acid
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Record name 5-amino-3-sulphosalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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